
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide, also known as DMMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. DMMSB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of the production of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of certain signaling pathways that are involved in cancer progression. In addition, this compound has been shown to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-4-(methylsulfanylmethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, this compound is also relatively unstable and can degrade over time, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving N,N-dimethyl-4-(methylsulfanylmethyl)benzamide. One area of interest is the development of new drugs based on this compound that can be used to treat inflammatory diseases and cancer. Another area of interest is the use of this compound as a potential alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in environmental science.
Synthesis Methods
The synthesis of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide can be achieved through a multi-step process involving the reaction of 4-(methylsulfanylmethyl)benzaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Scientific Research Applications
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been demonstrated to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In environmental science, this compound has been investigated for its ability to remove heavy metal ions from contaminated water.
properties
IUPAC Name |
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQWMVKSRZUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


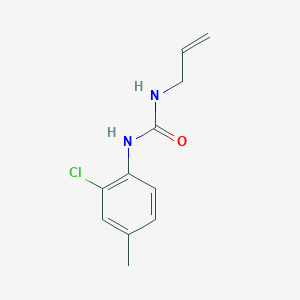
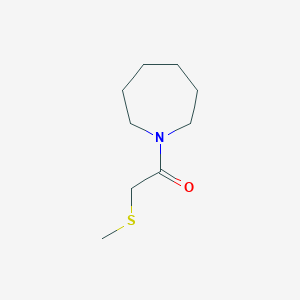
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)

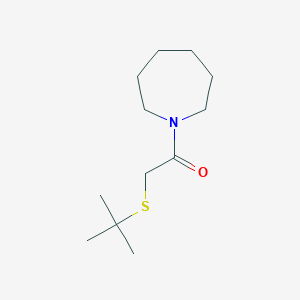


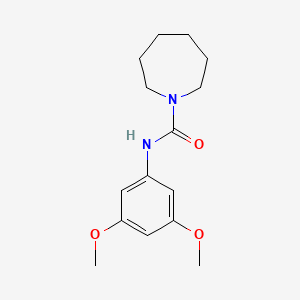
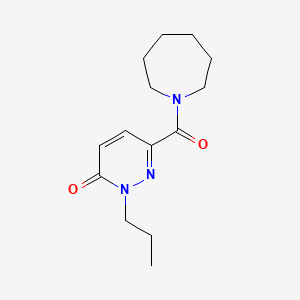

![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)

